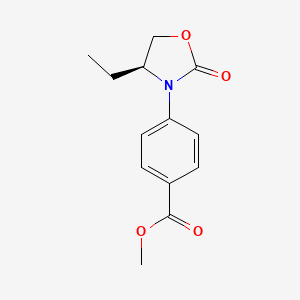
(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester is a chiral compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of the oxazolidinone ring in its structure imparts unique chemical and biological properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carboxylic acid or its derivatives under appropriate conditions. For instance, the reaction between 4-ethyl-2-oxooxazolidine and benzoic acid can be catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Esterification: The resulting oxazolidinone-benzoic acid intermediate is then esterified using methanol in the presence of an acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the oxazolidinone ring can yield amino alcohol derivatives.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of 4-(4-ethyl-2-oxooxazolidin-3-yl)benzoic acid.
Reduction: Formation of 4-(4-ethyl-2-hydroxyoxazolidin-3-yl)benzoic acid methyl ester.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Oxazolidinones: Compounds like linezolid and tedizolid, which are used as antibiotics.
Oxazoles: Compounds with a similar five-membered ring structure but different heteroatoms.
Uniqueness: (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester is unique due to its specific chiral configuration and the presence of both the oxazolidinone ring and the benzoic acid ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
572923-13-8 |
|---|---|
Formule moléculaire |
C13H15NO4 |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
methyl 4-[(4S)-4-ethyl-2-oxo-1,3-oxazolidin-3-yl]benzoate |
InChI |
InChI=1S/C13H15NO4/c1-3-10-8-18-13(16)14(10)11-6-4-9(5-7-11)12(15)17-2/h4-7,10H,3,8H2,1-2H3/t10-/m0/s1 |
Clé InChI |
RDBVAWZQQARSQJ-JTQLQIEISA-N |
SMILES isomérique |
CC[C@H]1COC(=O)N1C2=CC=C(C=C2)C(=O)OC |
SMILES canonique |
CCC1COC(=O)N1C2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


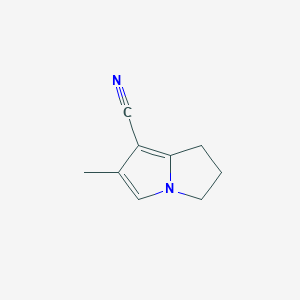
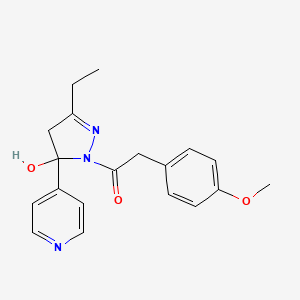

![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)
![2-Bromo-6-ethylbenzo[d]oxazole](/img/structure/B12868757.png)
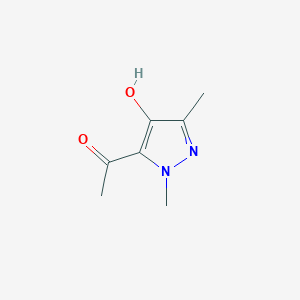
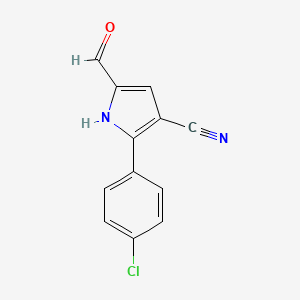


![2-(2-Chlorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12868778.png)
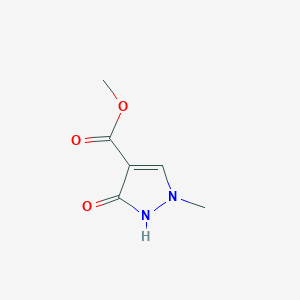
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12868783.png)


